molecular formula C20H23N3O2 B6418360 methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate CAS No. 912890-82-5

methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate

Cat. No.: B6418360
CAS No.: 912890-82-5
M. Wt: 337.4 g/mol
InChI Key: DFEPWJMKEVJIMX-UHFFFAOYSA-N
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Description

Methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate is a useful research compound. Its molecular formula is C20H23N3O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.17902698 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate , identified by its CAS number 912890-82-5, is a carbamate derivative with potential biological activity. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C20H23N3O2
  • Molecular Weight : 351.42 g/mol

Structural Characteristics

The compound features a benzodiazole moiety, which is known for its pharmacological significance, particularly in the development of anxiolytics and anti-inflammatory agents. The presence of the isopropylphenyl group may enhance lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds with similar structural frameworks often exhibit interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound remains to be fully elucidated, but it may involve inhibition of matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling and tumor metastasis.

In Vitro Studies

In vitro studies have demonstrated that carbamate derivatives can act as selective inhibitors of MMPs, particularly MMP-2. For example, related compounds have shown nanomolar potency against MMP-2 while exhibiting significantly lower activity against other MMPs such as MMP-9 and MMP-14 . This selectivity could be beneficial in therapeutic contexts where modulation of tissue remodeling is desired.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that similar carbamate derivatives can cross the blood-brain barrier (BBB), indicating potential CNS activity. For instance, one study noted that certain carbamates were metabolized to active forms that maintained therapeutic concentrations in the brain .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a structurally related benzodiazole derivative on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, attributed to the compound's ability to induce apoptosis through the activation of caspases .

Case Study 2: Anti-inflammatory Effects

Another case highlighted the anti-inflammatory properties of a related carbamate compound in animal models. The compound reduced pro-inflammatory cytokine levels and inhibited leukocyte infiltration in tissues, suggesting a potential therapeutic application in inflammatory diseases .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReference
MMP InhibitionCarbamate DerivativesSelective inhibition of MMP-2
AnticancerBenzodiazole DerivativesInduction of apoptosis
Anti-inflammatoryRelated CarbamatesReduction in cytokine levels

Table 2: Pharmacokinetic Properties

Compound TypeHalf-Life (min)BBB PenetrationReference
O-methyl Carbamate17.6 ± 0.1Yes
Urea Derivative40.7 ± 2.2Yes

Properties

IUPAC Name

methyl N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14(2)16-10-8-15(9-11-16)13-23-18-7-5-4-6-17(18)22-19(23)12-21-20(24)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEPWJMKEVJIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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